

# Introduction: The Significance of 4-Fluoroisoquinolin-5-amine in Modern Drug Discovery

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## Compound of Interest

Compound Name: **4-Fluoroisoquinolin-5-amine**

Cat. No.: **B2665354**

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**4-Fluoroisoquinolin-5-amine** is a heterocyclic aromatic amine that serves as a critical building block in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities including anticancer and enzyme inhibitory actions.<sup>[1][2]</sup> The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.<sup>[3]</sup> The primary amine group at the 5-position offers a versatile handle for further chemical modifications, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.<sup>[4][5]</sup>

Given its role as a key intermediate in the development of potential therapeutics, the unambiguous confirmation of the structure, identity, purity, and stability of **4-Fluoroisoquinolin-5-amine** is paramount. A comprehensive analytical characterization ensures the integrity of downstream synthetic products and the reliability of biological data. This guide provides a detailed framework of validated analytical techniques and step-by-step protocols designed for researchers, quality control scientists, and drug development professionals. The methodologies are grounded in established principles and adhere to international regulatory standards, ensuring robust and reproducible results.<sup>[6][7][8][9]</sup>

## Physicochemical & Spectroscopic Data Summary

A summary of the fundamental properties of **4-Fluoroisoquinolin-5-amine** provides a quick reference for analytical planning.

Table 1: Physicochemical Properties of **4-Fluoroisoquinolin-5-amine**

Property	Value	Source
CAS Number	928664-14-6	<a href="#">[10]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> FN <sub>2</sub>	<a href="#">[10]</a>
Molecular Weight	162.17 g/mol	<a href="#">[10]</a>
Appearance	Expected to be a solid	-
Storage	2-8°C, protect from light and moisture	<a href="#">[4]</a>

Table 2: Key Predicted & Observed Analytical Data

Technique	Parameter	Expected Value / Observation
HRMS (ESI+)	$[\text{M}+\text{H}]^+$ Calculated Exact Mass	163.0666
$^1\text{H}$ NMR	Chemical Shifts ( $\delta$ )	Aromatic region (7.0-8.5 ppm), Amine (broad singlet)
$^{19}\text{F}$ NMR	Chemical Shift ( $\delta$ )	Characteristic shift for aryl fluoride
$^{13}\text{C}$ NMR	Chemical Shifts ( $\delta$ )	Aromatic region (110-160 ppm), C-F coupling visible
FTIR	Key Vibrations ( $\text{cm}^{-1}$ )	N-H stretch (~3300-3500), Aromatic C-H, C=C, C=N, C-F stretch (~1100-1250)
UV-Vis	$\lambda_{\text{max}}$	Multiple maxima expected due to aromatic system
Elemental Analysis	Theoretical %	C: 66.66%, H: 4.35%, N: 17.27%

## Section 1: Structural Elucidation via Spectroscopic Techniques

A multi-spectroscopic approach is essential for the definitive structural confirmation of **4-Fluoroisoquinolin-5-amine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure, providing information on the connectivity and chemical environment of each atom. For this molecule,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are indispensable.

Causality Behind Experimental Choices:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is an excellent choice as it effectively solubilizes the polar amine and its N-H protons are observable, unlike in protic solvents like

D<sub>2</sub>O or CD<sub>3</sub>OD where they would exchange.

- Techniques: 1D spectra (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) provide primary structural information. 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be used to definitively assign all signals.
- Sample Preparation: Accurately weigh 5-10 mg of **4-Fluoroisoquinolin-5-amine** and dissolve it in ~0.6 mL of DMSO-d<sub>6</sub> in a clean, dry 5 mm NMR tube.
- Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard proton spectrum.
  - Expected Signals: Look for distinct signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm). The protons on the isoquinoline ring will appear as doublets or multiplets. The amine (-NH<sub>2</sub>) protons will likely appear as a broad singlet, the chemical shift of which is concentration and temperature-dependent.
- <sup>19</sup>F NMR Acquisition:
  - Acquire a proton-decoupled fluorine spectrum.
  - Expected Signals: A single signal is expected for the fluorine atom. Its coupling to nearby protons (if proton-coupled spectrum is taken) can confirm its position.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Expected Signals: Expect nine distinct carbon signals. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (<sup>1</sup>JCF), which is a definitive indicator of its location. Other carbons in proximity will show smaller two- or three-bond couplings (<sup>2</sup>JCF, <sup>3</sup>JCF).[\[11\]](#)

- Data Processing: Process the spectra using appropriate software. Reference the  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  2.50 and 39.52 ppm, respectively) and the  $^{19}\text{F}$  spectrum to an external standard like CFCl<sub>3</sub> ( $\delta$  0 ppm).

## Mass Spectrometry (MS) for Molecular Formula and Integrity

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is crucial for confirming the elemental formula.

Causality Behind Experimental Choices:

- Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for this molecule, as it typically generates the protonated molecular ion  $[\text{M}+\text{H}]^+$  with minimal fragmentation, preserving the molecular integrity for accurate mass measurement.[\[5\]](#)
- Sample Preparation: Prepare a dilute solution of the sample (~10-50  $\mu\text{g/mL}$ ) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode detection.
- Instrument: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
- Data Acquisition:
  - Mode: Positive Electrospray Ionization (ESI+).
  - Mass Range: Scan from m/z 100 to 500.
  - Analysis: Infuse the sample directly or via an LC system.
- Data Analysis:
  - Locate the monoisotopic peak for the protonated molecule,  $[\text{M}+\text{H}]^+$ .
  - Compare the measured accurate mass to the theoretical exact mass. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.

Table 3: Theoretical Exact Mass for HRMS Confirmation

Ion Formula	Calculated Exact Mass (m/z)
$[\text{C}_9\text{H}_7\text{FN}_2 + \text{H}]^+$	163.0666

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

- Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.
- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum.
- Parameters: Scan from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . Average 16-32 scans to improve the signal-to-noise ratio.[12]
- Data Analysis: Identify characteristic absorption bands.

Table 4: Expected FTIR Absorption Bands for 4-Fluoroisoquinolin-5-amine

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3450 - 3300	N-H stretching (asymmetric & symmetric)	Primary Amine (-NH <sub>2</sub> )
3100 - 3000	C-H stretching	Aromatic Ring
1650 - 1500	C=C and C=N stretching	Aromatic/Heterocyclic Rings
1350 - 1250	C-N stretching	Aromatic Amine
1250 - 1100	C-F stretching	Aryl-Fluoride

Note: These are approximate ranges. The spectrum of isoquinoline itself shows characteristic peaks that would be present in the derivative.[13][14]

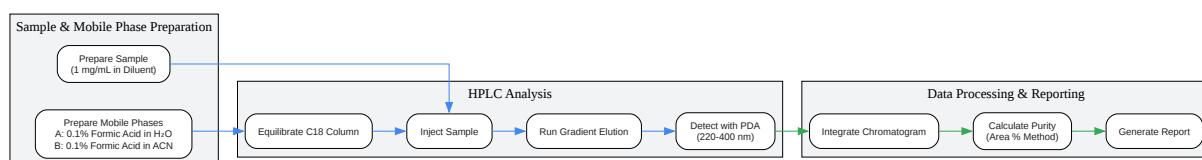
## Section 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and for quantifying them in various matrices. A reversed-phase HPLC method with UV detection is highly suitable for **4-Fluoroisoquinolin-5-amine**.

Causality Behind Experimental Choices:

- **Stationary Phase:** A C18 (octadecylsilane) column is a robust, versatile choice for separating moderately polar aromatic compounds.
- **Mobile Phase:** An acetonitrile/water gradient is used to elute the compound and any potential impurities with different polarities. A buffer (e.g., formic acid or ammonium acetate) is added to control the ionization state of the amine and ensure sharp, symmetrical peaks.
- **Detection:** The extensive aromatic system of the molecule allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is superior as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.[15]

## Workflow for HPLC Method Development and Analysis



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Caption: General workflow for HPLC purity analysis.

- Reagent Preparation:
  - Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
  - Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
  - Diluent: 50:50 Acetonitrile:Water.
- Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL. Filter through a 0.22  $\mu$ m syringe filter.
- Chromatographic Conditions:

Table 5: Recommended HPLC Parameters

Parameter	Condition
Column	C18 Reversed-Phase, 4.6 x 150 mm, 3.5 $\mu$ m
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	5 $\mu$ L
Detection	PDA at 254 nm (or optimal wavelength)
Gradient Program	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B (equilibration)

- System Suitability: Before sample analysis, inject a standard solution five times to ensure the system is performing correctly. The relative standard deviation (RSD) for the peak area and retention time should be  $\leq$  2.0%.[\[16\]](#)
- Data Analysis:

- Integrate all peaks in the chromatogram.
- Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

## Section 3: Confirmation of Elemental Composition

### Elemental Analysis (CHN)

CHN analysis provides the empirical formula of a compound by determining the mass percentages of carbon, hydrogen, and nitrogen. This is a fundamental technique for confirming the composition of a newly synthesized molecule.

- Sample Preparation: Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.
- Instrument: Use a dedicated CHN elemental analyzer.
- Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of oxygen. The resulting gases (CO<sub>2</sub>, H<sub>2</sub>O, N<sub>2</sub>) are separated by a chromatographic column and quantified by a thermal conductivity detector.[17][18]
- Data Analysis: Compare the experimentally determined percentages of C, H, and N to the theoretical values. A deviation of  $\leq 0.4\%$  is generally considered acceptable.

Table 6: Theoretical vs. Acceptable Elemental Composition

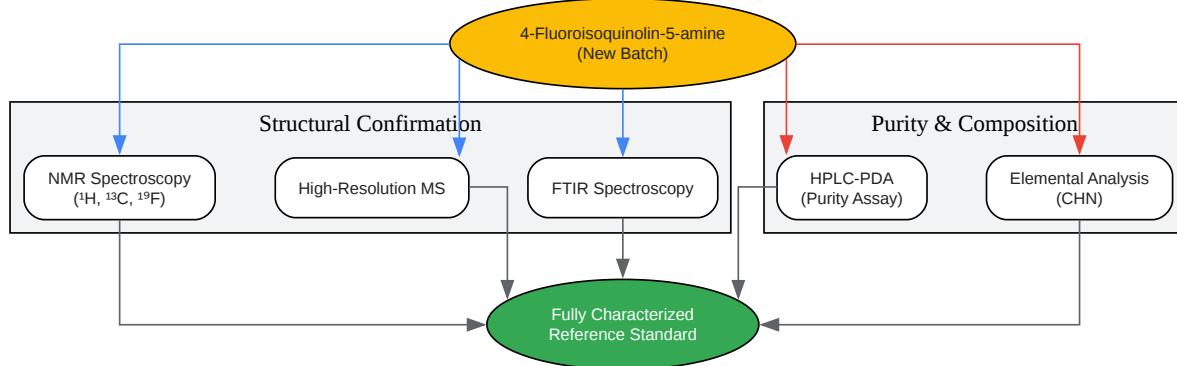
Element	Theoretical %	Acceptable Range (%)
Carbon (C)	66.66	66.26 - 67.06
Hydrogen (H)	4.35	3.95 - 4.75
Nitrogen (N)	17.27	16.87 - 17.67

## Section 4: Analytical Method Validation Principles

For use in a regulated drug development environment, the analytical methods described must be validated to demonstrate they are fit for their intended purpose.[7][19] Validation is

performed according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[\[6\]](#)[\[20\]](#)

## Overall Analytical Characterization Workflow



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